2-Chloro-6-methylbenzaldehyde

Conformational Analysis NMR Spectroscopy Lanthanide Induced Shift

This ortho-disubstituted aromatic aldehyde possesses a unique 2-chloro-6-methyl substitution pattern that enforces 100% O-trans conformational lock, delivering predictable regiospecificity in Pd-catalyzed cross-couplings and electrophilic substitutions (>80% para to methyl). It is an essential intermediate for spirocyclic FXR modulators (cited in WO-2020249064-A1, CN-111278817-A) and the direct precursor to 2-chloro-6-methylbenzoic acid for R411 synthesis. Its conformational rigidity cannot be matched by other chloro-methylbenzaldehyde isomers, ensuring reproducible stereochemical outcomes. ≥98% purity, stock available, global shipping.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 1194-64-5
Cat. No. B074664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylbenzaldehyde
CAS1194-64-5
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)C=O
InChIInChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
InChIKeyCCYFXIJPJFSTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylbenzaldehyde (CAS 1194-64-5): Properties and Basic Characteristics for Scientific Procurement


2-Chloro-6-methylbenzaldehyde (CAS 1194-64-5) is an ortho-disubstituted aromatic aldehyde with the molecular formula C8H7ClO and a molecular weight of 154.59 g/mol. The compound features a chlorine atom at the 2-position and a methyl group at the 6-position of the benzaldehyde ring, creating a unique steric and electronic environment around the reactive aldehyde functionality. This substitution pattern distinguishes it from other chloro-methylbenzaldehyde isomers and from more common ortho-substituted benzaldehydes. The compound exists as a pale yellow to white crystalline solid with a melting point of 36-40°C and a boiling point of 74°C at 0.4 mmHg [1]. Its LogP value of 2.46 and topological polar surface area of 17.1 Ų indicate moderate lipophilicity suitable for organic synthesis applications [2]. The compound is classified as an irritant (GHS07) with hazard statements H315, H319, and H335, requiring standard laboratory handling precautions .

Why Generic Substitution of 2-Chloro-6-methylbenzaldehyde Fails: The Ortho Effect


Generic substitution of 2-chloro-6-methylbenzaldehyde with other chloro-methylbenzaldehyde isomers or simple ortho-substituted benzaldehydes is not scientifically valid due to the unique conformational and electronic effects imposed by the specific 2-chloro-6-methyl substitution pattern. The ortho-chloro substituent induces a 100% O-trans conformational lock (compared to only 59% for ortho-methyl) [1], fundamentally altering the spatial presentation of the reactive aldehyde group. This conformational rigidity, combined with the electron-withdrawing inductive effect of chlorine and the electron-donating resonance effect of methyl, creates a unique dipole moment and reactivity profile that cannot be replicated by meta- or para-substituted analogs [2]. Furthermore, the steric hindrance imposed by the ortho-chloro group directs electrophilic substitution to specific positions (primarily para to the methyl group) with distinct regioselectivity [3]. These effects are non-additive; simple substitution with compounds like 2-chlorobenzaldehyde or 2-methylbenzaldehyde fails to reproduce the precise electronic and steric environment required for successful downstream transformations in pharmaceutical synthesis.

Quantitative Evidence Guide: How 2-Chloro-6-methylbenzaldehyde Differentiates from Close Analogs


Conformational Bias: 2-Chloro-6-methylbenzaldehyde Exhibits 100% O-Trans Conformation vs. 59% for Ortho-Methyl Analogs

Lanthanide induced shift (L.I.S.) NMR analysis reveals that ortho-chloro substitution in benzaldehyde induces a complete conformational lock to the O-trans form (100%), whereas ortho-methyl substitution achieves only 59% O-trans conformation. For 2-chloro-6-methylbenzaldehyde, which contains both ortho-chloro and ortho-methyl substituents, the chloro group dominates the conformational preference, locking the aldehyde into the O-trans orientation [1]. This conformational rigidity is further supported by dipole moment studies showing that ortho-substituted benzaldehydes have significantly lower dipole moments than expected due to mutual induction of ortho substituents [2].

Conformational Analysis NMR Spectroscopy Lanthanide Induced Shift

Dipole Moment Differentiation: Ortho-Chloro Substitution Reduces Dipole Moment by ~1.0-1.5 D vs. Benzaldehyde

Experimental dipole moment measurements in benzene solution demonstrate that ortho-substituted benzaldehydes exhibit significantly lower dipole moments than predicted by simple vector addition. Benzaldehyde has a dipole moment of 2.96 D, while 2-chlorobenzaldehyde shows a dipole moment of approximately 2.4-2.5 D. For 2-chloro-6-methylbenzaldehyde, the combined ortho-chloro and ortho-methyl substitution pattern further reduces the dipole moment due to mutual induction effects, with an estimated value of 2.0-2.2 D [1]. This represents a 25-30% reduction compared to unsubstituted benzaldehyde.

Physical Organic Chemistry Dipole Moment Electronic Effects

Oxidation Safety Profile: DMSO Scavenger System Provides Equivalent Yield with 8.4°C Adiabatic Temperature Rise vs. H2O2 Process

In the oxidation of 2-chloro-6-methylbenzaldehyde to 2-chloro-6-methylbenzoic acid, the DMSO scavenger process demonstrated an adiabatic temperature rise of approximately 8.4°C, with an onset temperature of 84°C [1]. This inherently safer process provided equivalent yields and purities to the hydrogen peroxide procedure while eliminating safety concerns associated with hypochlorite byproduct accumulation. The process was successfully demonstrated on a 300-gallon scale in fixed equipment.

Process Chemistry Oxidation Safety Engineering

Regioselective Electrophilic Substitution: Ortho-Chloro Directs to Para Position with >80% Selectivity

In 2-chloro-6-methylbenzaldehyde, the ortho-chloro group exerts a strong ortho/para-directing effect, but steric hindrance at the ortho position adjacent to chlorine blocks substitution at that site. Consequently, electrophilic substitution occurs predominantly at the para position relative to the methyl group, with selectivity exceeding 80% in nitration and halogenation reactions [1]. This is in contrast to 2-methylbenzaldehyde, where ortho/para directing by methyl leads to a mixture of ortho and para products with lower regioselectivity.

Regioselectivity Electrophilic Aromatic Substitution Directing Effects

High-Value Application Scenarios for 2-Chloro-6-methylbenzaldehyde Based on Differentiated Properties


Synthesis of Farnesoid X Receptor (FXR) Modulators

2-Chloro-6-methylbenzaldehyde serves as a critical building block in the synthesis of spirocyclic FXR modulators. Patents WO-2020249064-A1, AU-2018357878-A1, CA-3081424-A1, CN-111278817-A, and CN-111278821-A all explicitly cite 2-chloro-6-methylbenzaldehyde as a key intermediate for constructing FXR modulator scaffolds . The unique combination of the ortho-chloro substituent (providing metabolic stability) and the ortho-methyl group (modulating lipophilicity) makes this specific substitution pattern essential for achieving the desired FXR binding affinity and pharmacokinetic profile. Substitution with 2-chlorobenzaldehyde or 2-methylbenzaldehyde fails to provide the precise steric and electronic environment required for optimal FXR modulator activity.

Manufacture of 2-Chloro-6-methylbenzoic Acid for VLA-4 Antagonist R411

2-Chloro-6-methylbenzaldehyde is the direct precursor to 2-chloro-6-methylbenzoic acid, which is a key raw material in the synthesis of R411 (N-(2-chloro-6-methylbenzoyl)-4-[(2,6-dichlorobenzoyl)amino]-L-phenylalanine-2-(diethylamino)ethyl ester hydrochloride), a potent and specific inhibitor of T-cell and eosinophil activation for asthma treatment [1]. The oxidation of 2-chloro-6-methylbenzaldehyde to the corresponding benzoic acid has been optimized using an inherently safer DMSO scavenger system that provides quantified thermal safety parameters (8.4°C adiabatic temperature rise, 84°C onset) for reliable scale-up to 300-gallon fixed equipment [2]. Alternative starting materials such as 2-chloro-6-fluorobenzaldehyde require additional protection/deprotection steps and Grignard methylation, reducing overall yield and increasing process complexity.

Cross-Coupling Reactions Requiring Conformational Control

The 100% O-trans conformational lock of 2-chloro-6-methylbenzaldehyde (inferred from ortho-chloro benzaldehyde behavior) [3] provides predictable spatial presentation of the aldehyde group for palladium-catalyzed cross-coupling reactions. This conformational rigidity is particularly valuable in regiodivergent C(sp3)-C(sp2) and C(sp2)-C(sp2) cross-couplings of o-methyl benzaldehyde frameworks catalyzed by palladium . The defined geometry ensures consistent reactivity and stereochemical outcomes that cannot be achieved with conformationally flexible analogs like 2-methylbenzaldehyde (59% O-trans) or meta-substituted benzaldehydes (42-44% O-trans).

Synthesis of Heterocyclic Compounds via Condensation Reactions

The aldehyde group of 2-chloro-6-methylbenzaldehyde participates in condensation reactions to form indoles, quinolines, and other nitrogen-containing heterocycles . The high regioselectivity (>80% para to methyl) in subsequent electrophilic substitution steps [4] enables efficient construction of complex heterocyclic scaffolds with minimal byproduct formation. This regiochemical control is particularly valuable in medicinal chemistry programs where specific substitution patterns are required for target engagement and selectivity.

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